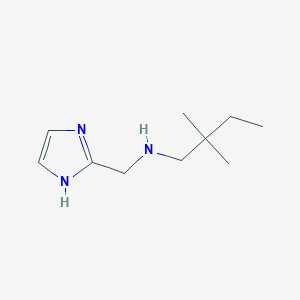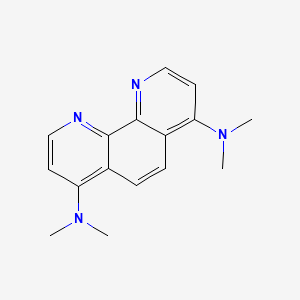![molecular formula C12H13N3O4 B6628546 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6628546.png)
2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid, also known as MIFC, is a small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. MIFC is a furan derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid in lab experiments is that it is a small molecule drug that can easily penetrate cell membranes and reach its target. However, one limitation is that 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid. One area of interest is the development of 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid as a potential cancer therapy. Further research is needed to fully understand the mechanism of action of 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid and its potential therapeutic applications. Additionally, research is needed to improve the water solubility of 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid to make it more suitable for use in experiments.
In conclusion, 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid is a small molecule drug that has potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action is not fully understood, but it has been shown to have anti-tumor and anti-inflammatory properties. Further research is needed to fully understand the potential of 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid involves the condensation of 2-methyl-5-furan-3-carboxylic acid with 3-methylimidazole-4-carbonyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Recent studies have shown that 2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-9(12(17)18)3-8(19-7)4-14-11(16)10-5-13-6-15(10)2/h3,5-6H,4H2,1-2H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNYZNSXPASEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2=CN=CN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
![3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6628511.png)
![3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid](/img/structure/B6628517.png)



![3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628547.png)
![3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B6628548.png)